

An In-depth Technical Guide to Chloral Ammonia: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *1-Amino-2,2,2-trichloroethanol*

CAS No.: 507-47-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chloral ammonia, a compound of historical and chemical interest. We will delve into its molecular structure, physicochemical properties, and the principles behind its synthesis, offering insights relevant to researchers in organic chemistry and drug development.

Molecular Structure and Physicochemical Properties

Chloral ammonia, systematically named **1-amino-2,2,2-trichloroethanol**, is an organic compound formed from the reaction of chloral (trichloroacetaldehyde) with ammonia.^[1] Its fundamental properties are crucial for its handling, characterization, and potential applications.

Chemical Structure and Molecular Formula

The molecular structure of chloral ammonia consists of a trichloromethyl group and a hydroxyl group attached to the same carbon, with an amino group also bonded to this chiral center.

Molecular Formula: $C_2H_4Cl_3NO$ ^[1]

The presence of three electronegative chlorine atoms significantly influences the electronic environment of the molecule, impacting its reactivity and stability.

Diagram: Molecular Structure of Chloral Ammonia

Caption: 2D representation of **1-amino-2,2,2-trichloroethanol**.

Molecular Weight and Composition

A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

Table 1: Molecular Properties of Chloral Ammonia

Property	Value
Molecular Weight	164.42 g/mol
Percent Composition	C: 14.61%, H: 2.45%, Cl: 64.69%, N: 8.52%, O: 9.73%

Source: DrugFuture Chemical Index Database[1]

Physicochemical Properties

The physical state and solubility of chloral ammonia dictate the appropriate solvents and conditions for its use and purification.

Table 2: Physicochemical Properties of Chloral Ammonia

Property	Description
Appearance	Crystalline solid
Melting Point	62-64 °C (Schiff) or 72-74 °C (Aschan)
Solubility	Slowly dissolves in cold water with the evolution of ammonia. Soluble in ether and benzene.[1]

It is worth noting that historical sources suggest chloral ammonia may exist as a bimolecular compound with the formula $C_4H_8Cl_6N_2O_2$. [1] This highlights the importance of thorough analytical characterization to confirm the structure of the synthesized material.

Synthesis and Characterization

The synthesis of chloral ammonia involves the nucleophilic addition of ammonia to the electrophilic carbonyl carbon of chloral. The parent aldehyde, chloral, is a reactive precursor that readily forms adducts.[2][3]

Causality of Experimental Choices

The selection of reagents and conditions for the synthesis of chloral ammonia is dictated by the chemical properties of the reactants.

- **Starting Material:** Chloral hydrate, the stable geminal diol form of chloral, is typically used as the starting material.[4][5] Chloral itself is a pungent, reactive liquid.[2] The hydrate can be converted to the aldehyde in situ or used directly, as the reaction with ammonia will drive the equilibrium towards the aldehyde.
- **Reactant:** Ammonia, a potent nucleophile, readily attacks the carbonyl carbon of chloral.[6] The use of aqueous or alcoholic ammonia provides a suitable medium for the reaction.
- **Solvent:** A solvent in which both reactants have some solubility is preferred to ensure a homogeneous reaction mixture. Ethers are often suitable for such reactions.[1]
- **Temperature Control:** The reaction is exothermic and should be performed with cooling to prevent side reactions and decomposition of the product.

Experimental Protocol: Synthesis of Chloral Ammonia

This protocol is a generalized procedure based on the historical preparations and established principles of organic synthesis.[1] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Chloral Hydrate ($C_2H_3Cl_3O_2$)
- Concentrated Ammonium Hydroxide (NH_4OH)
- Diethyl Ether

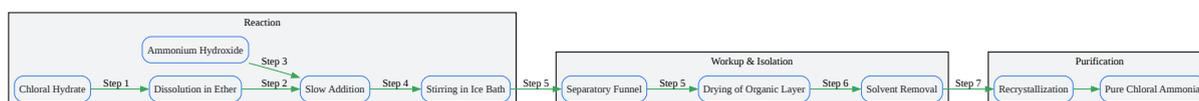
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Beakers, Erlenmeyer flasks, separatory funnel, round-bottom flask
- Stir plate and magnetic stir bar
- Ice bath
- Rotary evaporator

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask, dissolve a known quantity of chloral hydrate in diethyl ether.
- **Reaction Setup:** Place the flask in an ice bath on a magnetic stir plate and begin stirring.
- **Addition of Ammonia:** Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. The rate of addition should be controlled to maintain a low temperature.
- **Reaction Monitoring:** Continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours). The formation of a precipitate may be observed.
- **Workup:**
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic (ether) layer from the aqueous layer.
 - Wash the organic layer with cold water to remove any unreacted ammonia and ammonium salts.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation of Product:**
 - Filter the drying agent from the organic solution.
 - Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as benzene or an ether/hexane mixture, to yield crystalline chloral ammonia.[1]

Diagram: Synthetic Workflow for Chloral Ammonia



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Caption: A generalized workflow for the synthesis and purification of chloral ammonia.

Characterization

To ensure the identity and purity of the synthesized chloral ammonia, a combination of analytical techniques should be employed:

- Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H, O-H, and C-Cl bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the connectivity of atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Applications and Considerations

While chloral hydrate, the precursor to chloral ammonia, has been used as a sedative and hypnotic, the applications of chloral ammonia itself are not well-documented in modern literature.[4][7][8] Its historical preparation suggests its role as a chemical intermediate. Given the reactivity of the amine and hydroxyl groups, it could potentially serve as a building block in the synthesis of more complex molecules.

Safety Considerations:

- Chloral and its derivatives should be handled with caution due to their potential toxicity.
- Ammonia is a corrosive and pungent gas; work should always be performed in a well-ventilated area.[6]
- The reaction of chlorine-containing compounds with ammonia can, under certain conditions, produce hazardous byproducts.[9] Therefore, controlled reaction conditions are paramount.

Conclusion

Chloral ammonia is a fascinating molecule from a chemical structure and synthesis perspective. This guide has provided a detailed overview of its molecular properties, a logical and safe protocol for its synthesis, and the necessary steps for its characterization. For researchers, understanding the principles outlined here is essential for the successful and safe handling and potential utilization of this and related compounds.

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